![molecular formula C12H25ClN2O3 B13893154 tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways.
Medicine: In the pharmaceutical industry, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is used in the development of new drugs. It serves as a precursor for various active pharmaceutical ingredients and is involved in drug formulation processes.
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- N-Boc-hydroxylamine
Comparison: Compared to similar compounds, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is unique due to its specific piperidine ring structure and hydroxyl group. This structural uniqueness imparts distinct reactivity and interaction properties, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C12H25ClN2O3 |
|---|---|
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;/h13,16H,4-9H2,1-3H3,(H,14,15);1H |
Clé InChI |
CDXNAYOKRWRVNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)

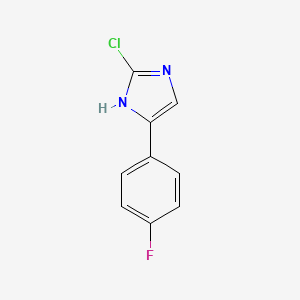
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
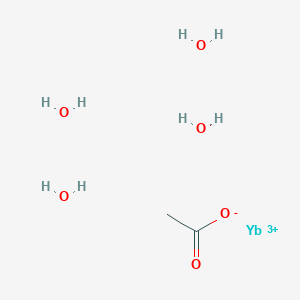

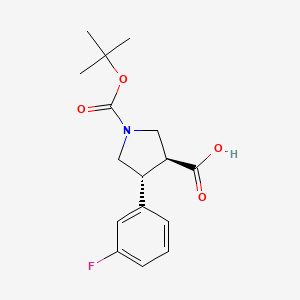
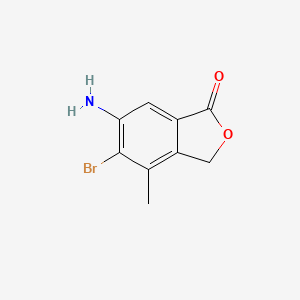

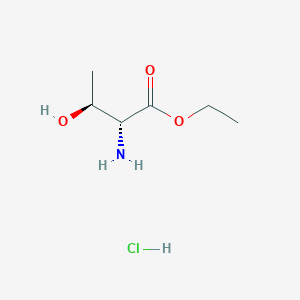
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
